

4'-Chloro-2',5'-difluoroacetophenone CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Chloro-2',5'-difluoroacetophenone
Cat. No.:	B1583566

[Get Quote](#)

An In-Depth Technical Guide to 4'-Chloro-2',5'-difluoroacetophenone

Abstract: This technical guide provides a comprehensive overview of **4'-Chloro-2',5'-difluoroacetophenone**, a key chemical intermediate in the pharmaceutical and fine chemical industries. Identified by its CAS number 655-12-9, this halogenated acetophenone derivative serves as a versatile building block for the synthesis of more complex molecular architectures. [1][2] This document details its physicochemical properties, presents a validated synthetic methodology with mechanistic insights, outlines robust analytical characterization techniques, discusses its applications in drug discovery, and provides essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

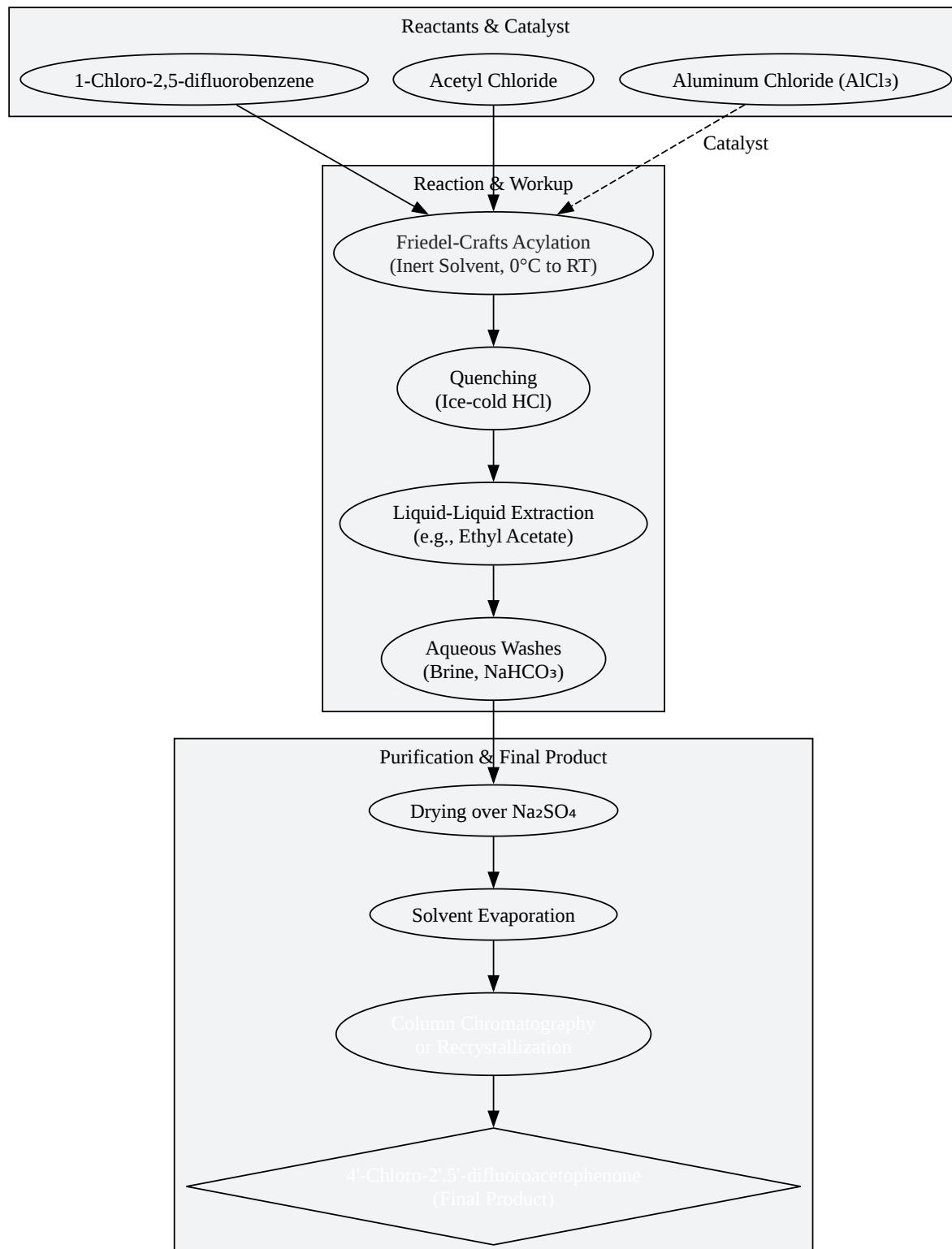
Introduction and Chemical Identity

4'-Chloro-2',5'-difluoroacetophenone, with the molecular formula C₈H₅ClF₂O, is a trifunctionalized aromatic ketone.[1][3] The strategic placement of chloro and difluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes it a highly valuable precursor in organic synthesis. The electron-withdrawing nature of the halogen atoms significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, providing specific regiochemical outcomes in subsequent reactions. Its primary utility lies in introducing a 4-chloro-2,5-difluorophenyl moiety into target molecules, a common structural motif in various biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and manufacturing. The data for **4'-Chloro-2',5'-difluoroacetophenone** is summarized below.

Property	Value	Source
CAS Number	655-12-9	[1] [2] [3]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[1] [3]
Molecular Weight	190.57 g/mol	[1] [4]
Synonyms	1-(4-chloro-2,5-difluorophenyl)ethanone	[3]
Appearance	White to light yellow crystalline powder or solid	N/A
Melting Point	Data not consistently available; requires experimental determination	N/A
Boiling Point	Data not consistently available; requires experimental determination	N/A
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate)	N/A
PubChem CID	600151	[4]


Synthesis Pathway and Experimental Protocol

The most common and industrially scalable method for preparing substituted acetophenones is the Friedel-Crafts acylation. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Mechanistic Rationale

The synthesis involves the electrophilic aromatic substitution of 1-chloro-2,5-difluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl_3). The Lewis acid coordinates with the acetylating agent to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich (relative to the acylium ion) aromatic ring. The substitution occurs para to the chloro group and ortho to a fluoro group, driven by the directing effects of the halogens and steric hindrance.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical validation of the final product.

Applications in Research and Drug Development

Halogenated aromatic ketones are cornerstone building blocks in medicinal chemistry. The presence of chlorine and fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [5]

- Scaffold for Heterocycle Synthesis: The acetyl group is a versatile handle for constructing various heterocyclic rings (e.g., pyrazoles, isoxazoles, quinolines), which are prevalent in pharmaceuticals.
- Precursor for Advanced Intermediates: It can be readily transformed through reactions like α -halogenation, reduction to an alcohol, or oxidation to an acid, providing access to a wide array of more complex intermediates.
- Role in API Synthesis: While specific drugs containing the **4'-Chloro-2',5'-difluoroacetophenone** moiety are proprietary, analogous structures are critical in synthesizing active pharmaceutical ingredients (APIs) for oncology, infectious diseases, and central nervous system disorders. [5]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are derived from available Safety Data Sheets (SDS). [2][3]

Hazard Category	GHS Classification & Precautionary Statements
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) [4]
Skin Irritation	Causes skin irritation. (H315) [2]
Eye Irritation	Causes serious eye irritation. (H319) [2]

| Respiratory Hazard | May cause respiratory irritation. (H335) [2]|

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [2][3]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [3]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash skin thoroughly after handling. [2]* Respiratory Protection: Avoid breathing dust/fumes. If ventilation is inadequate, use a NIOSH-approved respirator. [2]* Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. [6]

Conclusion

4'-Chloro-2',5'-difluoroacetophenone (CAS: 655-12-9) is a high-value chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its synthesis via Friedel-Crafts acylation is a robust and scalable process. Proper analytical characterization is crucial to ensure its quality for downstream applications. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers and developers can effectively and safely leverage this compound to advance their scientific and commercial objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-CHLORO-2',5'-DIFLUOROACETOPHENONE CAS#: 655-12-9 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4'-Chloro-2',5'-difluoroacetophenone CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583566#4-chloro-2-5-difluoroacetophenone-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com